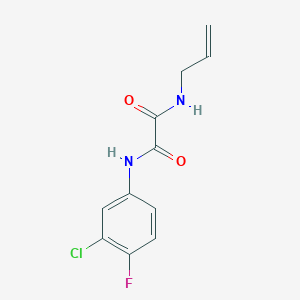

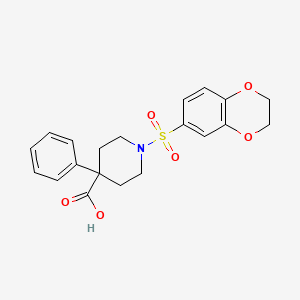

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide is a chemical compound that has been the subject of scientific research in recent years. This compound belongs to the oxalamide family and has been studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Carboxy-Protecting Group in Stereoselective Construction

The allyl ester has been used as a carboxy-protecting group in the stereoselective construction of neuraminic-acid glycosides. This application involves synthesizing peracetylated allyl neuraminate and subsequently treating it to produce 2-chloro or 2-fluoro derivatives. These derivatives have been used in further glycosylations, demonstrating the role of allyl esters in facilitating complex chemical processes (Kunz, Waldmann, & Klinkhammer, 1988).

Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, leveraging the classical Meinwald rearrangement and a new rearrangement sequence. This methodology applies to the synthesis of various oxalamides, highlighting a significant advancement in the synthesis process of these compounds (Mamedov et al., 2016).

Synthesis and Binding of N-Substituted Tropane Derivatives

Research involving the synthesis of N-substituted 3-(4-fluorophenyl)tropane derivatives, which parallels the characteristics of cocaine, indicates the potential of these compounds in neuropharmacology. This research emphasizes the importance of N-allyl analogs in creating high-affinity ligands for specific receptors (Milius et al., 1991).

Halogenated Analogs in Pharmacology

The introduction of halogenated analogs, like fluorine or chlorine, in compounds such as bialamicol, has been explored to amplify pharmacological activity against diseases like Leishmania and Trypanosoma. This indicates the potential role of N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide in developing new therapeutic agents (Schlosser, Michel, & Croft, 1996).

Chemiluminescence in Analytical Chemistry

The study of quenched peroxyoxalate chemiluminescence in aqueous liquid chromatographic separations highlights the importance of oxalamide derivatives in analytical chemistry. This application enables the detection of various analytes and is critical for the advancement of analytical methodologies (Zoonen et al., 1987).

Direcciones Futuras

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : Navigating the Chemical Space of ENR Inhibitors: A Comprehensive Analysis. MDPI Antibiotics, 13(3), 252. : A Comprehensive Analysis of RALF Proteins in Green Plants Suggests …. Frontiers in Plant Science, 8, 37.

Propiedades

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFN2O2/c1-2-5-14-10(16)11(17)15-7-3-4-9(13)8(12)6-7/h2-4,6H,1,5H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEKNPIUIFEVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-chloro-4-fluorophenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)

![N-(3-(7-(4-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl)acetamide](/img/structure/B2919812.png)

![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)

![2-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2919823.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2919827.png)

![3-(3-{[(2-Hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2919829.png)